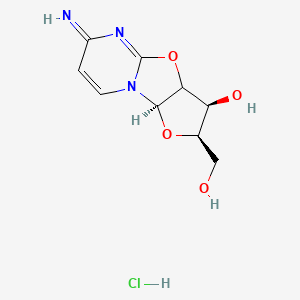

Cyclocytidine hydrochloride; Cyclo-C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclocytidine hydrochloride, also known as Cyclo-C, is a synthetic nucleoside analogue. It is a prodrug of cytarabine, which is widely used in the treatment of acute myeloid leukemia. Cyclocytidine hydrochloride is known for its ability to inhibit DNA synthesis by affecting DNA polymerase activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclocytidine hydrochloride can be synthesized through the acylation of cytidine with o-acetylsalicyloyl chloride, followed by deprotection to yield the hydrochloride salt. The reaction involves mixing o-acetylsalicyloyl chloride and cytidine in a suitable solvent, followed by deprotection using hydrochloric acid, hydrochloric acid ethanol, or hydrochloric acid isopropanol .

Industrial Production Methods: The industrial production of cyclocytidine hydrochloride involves the same synthetic route but on a larger scale. The process is optimized for higher yield and purity, ensuring that the reagents used are safe, environmentally friendly, and cost-effective .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclocytidine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its structure to yield other nucleoside analogues.

Substitution: It can undergo substitution reactions, where functional groups are replaced with others to form new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various nucleoside analogues and derivatives that have potential therapeutic applications .

Applications De Recherche Scientifique

Key Findings:

- Inhibition of HBV DNA Synthesis : Studies have demonstrated that treatment with 20 µM cyclocytidine hydrochloride significantly reduces the production of relaxed circular DNA in HepAD38 cells, indicating its potential as an antiviral agent against HBV .

- Mechanism : The compound may exert its effects by either incorporating into the DNA strand or inhibiting the activity of HBV DNA polymerase .

Antiviral Applications

The antiviral properties of cyclocytidine hydrochloride have been extensively studied, particularly concerning its effects on hepatitis B virus replication.

Case Study: Hepatitis B Virus

- Experimental Setup : HepAD38 cells were treated with varying concentrations (5, 10, and 20 µM) of cyclocytidine hydrochloride. The levels of HBV DNA were measured using Southern blot analysis.

- Results : The treatment resulted in a dose-dependent decrease in relaxed circular DNA production without affecting non-circular DNA synthesis, suggesting a targeted action against HBV replication .

Antineoplastic Properties

In addition to its antiviral applications, cyclocytidine hydrochloride is classified as an antineoplastic agent , making it useful in cancer therapy.

Mechanism:

- Cyclocytidine hydrochloride acts as an antimetabolite that interferes with nucleic acid synthesis, which is essential for cancer cell proliferation. It has been used in combination therapies to enhance the efficacy of other chemotherapeutic agents such as adriamycin and vincristine .

Case Study: Combination Therapy

- Study Overview : Research indicated that combining cyclocytidine hydrochloride with other antitumor agents resulted in enhanced therapeutic effects against various cancers.

- Implications : This suggests that cyclocytidine hydrochloride can be effectively integrated into treatment regimens for leukemia and other malignancies, potentially improving patient outcomes .

Cytotoxicity and Safety Profile

While cyclocytidine hydrochloride shows promise in both antiviral and anticancer applications, its cytotoxicity must be carefully evaluated.

Cytotoxicity Assessment:

- MTT Assay Results : In studies involving HepAD38 cells, concentrations above 20 µM exhibited over 50% cytotoxicity after prolonged exposure (4 days). Lower concentrations (5 and 10 µM) were found to be more viable for therapeutic applications without significant cytotoxic effects .

Summary Table of Applications

| Application Type | Mechanism | Key Findings |

|---|---|---|

| Antiviral | Inhibits HBV DNA polymerase | Reduces relaxed circular DNA production; effective at 20 µM concentration |

| Antineoplastic | Interferes with nucleic acid synthesis | Enhances efficacy when combined with other chemotherapeutics |

| Cytotoxicity | Dose-dependent effects on cell viability | Concentrations above 20 µM lead to significant cytotoxicity |

Mécanisme D'action

Cyclocytidine hydrochloride exerts its effects by inhibiting DNA polymerase activity, which is crucial for DNA synthesis. It is converted into cytarabine in the body, which then gets incorporated into DNA, leading to the termination of DNA chain elongation. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .

Comparaison Avec Des Composés Similaires

Cytarabine: The active form of cyclocytidine hydrochloride, used in the treatment of leukemia.

Enocitabine: Another nucleoside analogue with similar applications.

Cytarabine ocfosfate: A derivative of cytarabine with improved pharmacokinetic properties.

Uniqueness: Cyclocytidine hydrochloride is unique due to its ability to be converted into cytarabine, providing a more constant antineoplastic action. Its structural similarity to cytarabine allows it to be used effectively in the treatment of various cancers and viral infections .

Propriétés

Formule moléculaire |

C9H12ClN3O4 |

|---|---|

Poids moléculaire |

261.66 g/mol |

Nom IUPAC |

(2R,4R,5S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride |

InChI |

InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6+,7?,8-;/m1./s1 |

Clé InChI |

KZOWNALBTMILAP-XKIMMOKZSA-N |

SMILES isomérique |

C1=CN2[C@H]3C([C@H]([C@H](O3)CO)O)OC2=NC1=N.Cl |

SMILES canonique |

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.